molecular formula C12H19NO4 B2592797 7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 441353-52-2

7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B2592797
M. Wt: 241.287
InChI Key: BJFKJHVXBIQTLW-UHFFFAOYSA-N
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Description

The compound “7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid” is a type of organic compound . It is a reactant used in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of this compound and its derivatives can be achieved through several routes. The most common method remains the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A new class of conformationally constrained 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides (OBDA) of three secondary amines was synthesized .


Molecular Structure Analysis

The molecular structure of this compound is embedded in numerous compounds with various functions . It is a privileged molecular structure that is featured by drug candidates .


Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is a reactant used in the synthesis of pharmaceuticals . There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • This compound is used in the field of Organic & Biomolecular Chemistry .
    • It’s used in an asymmetric approach to bicyclo [2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
    • The method involves an organocatalytic formal [4 + 2] cycloaddition reaction that permits rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
    • The results show that this method allows for the synthesis of a wide range of bicyclo [2.2.1]heptane-1-carboxylates .
  • Synthesis of Derivatives

    • This compound is also used in the synthesis of derivatives .
    • It’s used in the synthesis of 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid .
    • The method involves the reaction of α′-ethoxycarbonyl cyclopentenones with nitroolefins .
    • The results show that this method allows for the synthesis of 5-[(tert-Butoxycarbonyl)amino]bicyclo[3.1.1]heptane-1-carboxylic Acid .

properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-4-6-12(13,7-5-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFKJHVXBIQTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

441353-52-2
Record name 7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
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